3-(1H-pyrazol-1-yl)propanethioamide
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Overview
Description
3-(1H-pyrazol-1-yl)propanethioamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, specifically, has a molecular formula of C6H9N3S and a molecular weight of 155.22 g/mol .
Preparation Methods
The synthesis of 3-(1H-pyrazol-1-yl)propanethioamide typically involves the incorporation of the thioamide group into the pyrazole ring. One common method is the condensation reaction of 1,3-dielectrophilic nitriles and hydrazines, which is an efficient and straightforward strategy . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
3-(1H-pyrazol-1-yl)propanethioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts or solvents to facilitate the reaction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1H-pyrazol-1-yl)propanethioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)propanethioamide can be compared with other similar compounds, such as:
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has shown promising antiviral and antitumoral activity.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Another pyrazole derivative with unique chemical properties.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H9N3S |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-pyrazol-1-ylpropanethioamide |
InChI |
InChI=1S/C6H9N3S/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) |
InChI Key |
OZUSVMGJAFAJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC(=S)N |
Origin of Product |
United States |
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